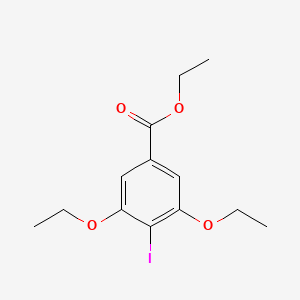

Ethyl 3,5-diethoxy-4-iodobenzoate

Description

Ethyl 3,5-diethoxy-4-iodobenzoate is a substituted benzoate ester characterized by ethoxy groups at the 3- and 5-positions and an iodine atom at the 4-position of the aromatic ring. The iodine substituent enhances electrophilic reactivity, while the ethoxy groups contribute to solubility in polar organic solvents and influence steric and electronic properties .

Propriétés

Formule moléculaire |

C13H17IO4 |

|---|---|

Poids moléculaire |

364.18 g/mol |

Nom IUPAC |

ethyl 3,5-diethoxy-4-iodobenzoate |

InChI |

InChI=1S/C13H17IO4/c1-4-16-10-7-9(13(15)18-6-3)8-11(12(10)14)17-5-2/h7-8H,4-6H2,1-3H3 |

Clé InChI |

PFOAQLLKKIZEDC-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC(=CC(=C1I)OCC)C(=O)OCC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Ethyl Benzoate Derivatives

Ethyl benzoate derivatives differ primarily in the type, position, and number of substituents on the aromatic ring. Below is a comparative analysis of Ethyl 3,5-diethoxy-4-iodobenzoate and its analogues:

Table 1: Structural and Functional Comparison

Key Observations:

- Iodine vs. Other Halogens : this compound contains a single iodine atom, whereas Ethyl 4-(allyloxy)-3,5-diiodobenzoate (CAS 91446-76-3) has two iodine atoms at the 3- and 5-positions. The diiodo analogue likely exhibits greater steric hindrance and higher molecular weight, influencing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Ethoxy vs. Allyloxy Groups : The ethoxy groups in the target compound confer electron-donating effects, stabilizing the aromatic ring, while the allyloxy group in the diiodo analogue introduces unsaturation, enabling participation in Diels-Alder or radical reactions .

- Bioactive Analogues : Compounds like I-6230 and I-6273 () incorporate heterocyclic moieties (pyridazine, isoxazole) that enhance binding to biological targets, a feature absent in the simpler ethoxy-iodo derivative .

- Synthetic Utility : Compound 5 (), though structurally distinct, demonstrates the role of crystallization in isolating benzoate derivatives with complex heterocyclic appendages, achieving a 74% yield and defined melting point .

Physicochemical Properties

- Solubility: this compound is expected to exhibit moderate solubility in ethanol and dichloromethane due to its ethoxy groups, contrasting with the diiodo analogue (CAS 91446-76-3), which may have lower solubility in polar solvents due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.